molecular formula C18H11BrO4S B11472475 Dibenzo[b,d]furan-2-yl 4-bromobenzenesulfonate

Dibenzo[b,d]furan-2-yl 4-bromobenzenesulfonate

Cat. No.: B11472475
M. Wt: 403.2 g/mol
InChI Key: RBPXESXAFMXMAQ-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-2-yl 4-bromobenzenesulfonate is an organic compound that combines the structural features of dibenzofuran and bromobenzenesulfonate Dibenzofuran is a heterocyclic compound with a fused ring structure, while bromobenzenesulfonate is a sulfonate ester derived from bromobenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[b,d]furan-2-yl 4-bromobenzenesulfonate typically involves the following steps:

    Formation of Dibenzo[b,d]furan: This can be achieved through the cyclization of biphenyl derivatives under oxidative conditions. Common reagents include palladium catalysts and oxidants like potassium persulfate.

    Sulfonation: The dibenzofuran is then sulfonated using chlorosulfonic acid or sulfur trioxide to introduce the sulfonic acid group.

    Bromination: The sulfonated dibenzofuran is reacted with bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Esterification: Finally, the sulfonic acid group is esterified with 4-bromophenol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Catalysts and reagents are often optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Dibenzo[b,d]furan-2-yl 4-bromobenzenesulfonate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dibenzofuran derivatives with reduced sulfonate groups.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles (e.g., amines, thiols) under conditions like nucleophilic aromatic substitution (SNAr).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, amines, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced sulfonate derivatives.

    Substitution: Substituted dibenzofuran derivatives.

Scientific Research Applications

Chemistry

Dibenzo[b,d]furan-2-yl 4-bromobenzenesulfonate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays. Its structural features allow it to interact with various biological targets, making it useful in drug discovery.

Medicine

The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties. Its ability to undergo various chemical transformations makes it a versatile starting material in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and dyes. Its stability and reactivity make it suitable for incorporation into materials with specific properties.

Mechanism of Action

The mechanism by which dibenzo[b,d]furan-2-yl 4-bromobenzenesulfonate exerts its effects depends on its chemical transformations and interactions with molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The bromobenzenesulfonate moiety can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan-4-yl 4-bromobenzenesulfonate: Similar structure but with different substitution pattern.

    Dibenzo[b,d]thiophene-2-yl 4-bromobenzenesulfonate: Contains a sulfur atom instead of oxygen in the heterocyclic ring.

    Biphenyl-2-yl 4-bromobenzenesulfonate: Lacks the fused ring structure of dibenzofuran.

Uniqueness

Dibenzo[b,d]furan-2-yl 4-bromobenzenesulfonate is unique due to its combination of a dibenzofuran core and a bromobenzenesulfonate group. This structure imparts specific reactivity and stability, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry distinguish it from similar compounds.

Properties

Molecular Formula

C18H11BrO4S

Molecular Weight

403.2 g/mol

IUPAC Name

dibenzofuran-2-yl 4-bromobenzenesulfonate

InChI

InChI=1S/C18H11BrO4S/c19-12-5-8-14(9-6-12)24(20,21)23-13-7-10-18-16(11-13)15-3-1-2-4-17(15)22-18/h1-11H

InChI Key

RBPXESXAFMXMAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OS(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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